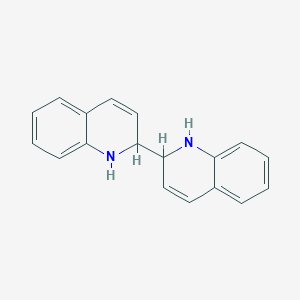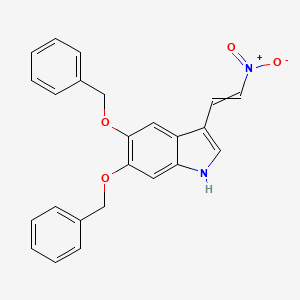![molecular formula C8H17O3PS B14578017 Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate CAS No. 61609-54-9](/img/structure/B14578017.png)
Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl moiety, which is further substituted with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate alkene under specific conditions. One common method is the Michael addition reaction, where dimethyl phosphite reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine oxides.
Substitution: Corresponding phosphonate derivatives with substituted nucleophiles.
Scientific Research Applications
Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphonate metabolism.
Medicine: Explored for its potential use in drug development, especially as a prodrug for delivering active phosphonate compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the compound may undergo metabolic activation to form reactive intermediates that interact with cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound with similar chemical properties but lacking the sulfanyl and prop-1-en-1-yl groups.
Diethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate: An analog with ethyl groups instead of methyl groups, exhibiting slightly different reactivity and solubility.
Dimethyl {2-[(methylsulfanyl)prop-1-en-1-yl]}phosphonate: A related compound with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
Uniqueness
Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate is unique due to the presence of both the phosphonate and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61609-54-9 |
|---|---|
Molecular Formula |
C8H17O3PS |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-propan-2-ylsulfanylprop-1-ene |
InChI |
InChI=1S/C8H17O3PS/c1-7(2)13-8(3)6-12(9,10-4)11-5/h6-7H,1-5H3 |
InChI Key |
LLSWVFFIHISGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=CP(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester](/img/structure/B14578003.png)
![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)
![1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane](/img/structure/B14578006.png)

